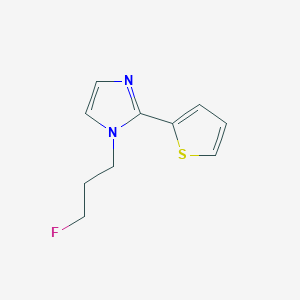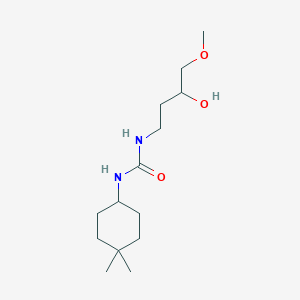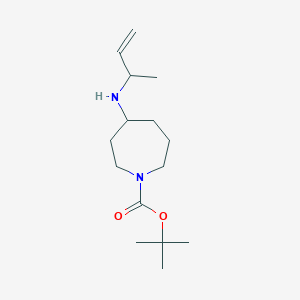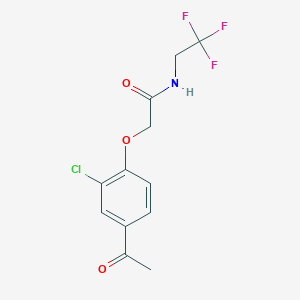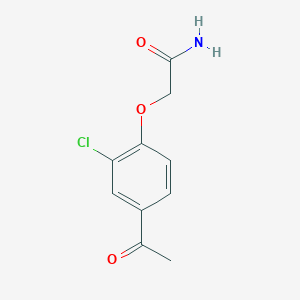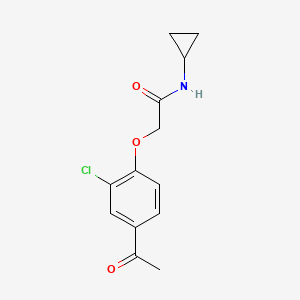![molecular formula C12H19NO3 B7632136 2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)
2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid, commonly known as CCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is involved in regulating various physiological processes such as cardiovascular function, inflammation, and pain perception.
科学的研究の応用
CCPA has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and cardioprotective effects. CCPA has also been investigated for its ability to reduce ischemic injury in the brain and heart. In addition, CCPA has been shown to have potential applications in the treatment of cancer and autoimmune diseases.
作用機序
CCPA exerts its pharmacological effects by binding to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the activation of various downstream signaling pathways that mediate the biological effects of CCPA.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. CCPA has also been shown to have analgesic effects by modulating pain perception pathways in the central nervous system. In addition, CCPA has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
実験室実験の利点と制限
CCPA has several advantages for use in laboratory experiments. It is a highly selective agonist of the A1 adenosine receptor, which allows for the specific modulation of this receptor without affecting other signaling pathways. CCPA is also relatively stable and can be easily synthesized in large quantities. However, CCPA has some limitations for use in laboratory experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. In addition, CCPA may have off-target effects on other adenosine receptor subtypes, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on CCPA. One area of interest is the potential use of CCPA in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of novel formulations of CCPA that could improve its pharmacokinetic properties and increase its therapeutic efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of CCPA.
合成法
CCPA can be synthesized using a multi-step process that involves the reaction of cyclopropylcyclopropanecarbonyl chloride with propylamine followed by the addition of glycine. The final product is purified using column chromatography to obtain a high purity CCPA.
特性
IUPAC Name |
2-[(2-cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-5-13(7-11(14)15)12(16)10-6-9(10)8-3-4-8/h8-10H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOWJIBCHYZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1CC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
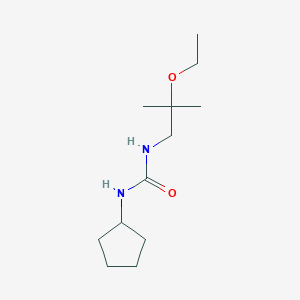
![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)
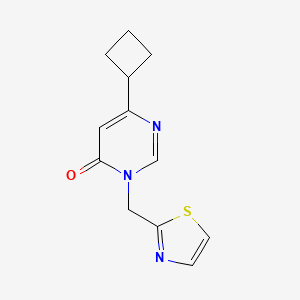
![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)
